molecular formula C12H13F3N2OS B7160230 N-(5-tert-butyl-2-cyanothiophen-3-yl)-3,3,3-trifluoropropanamide

N-(5-tert-butyl-2-cyanothiophen-3-yl)-3,3,3-trifluoropropanamide

Cat. No.: B7160230
M. Wt: 290.31 g/mol
InChI Key: OFWMOBKUDHEXKN-UHFFFAOYSA-N
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Description

N-(5-tert-butyl-2-cyanothiophen-3-yl)-3,3,3-trifluoropropanamide is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophenes are sulfur-containing heterocycles that are widely used in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.

Properties

IUPAC Name

N-(5-tert-butyl-2-cyanothiophen-3-yl)-3,3,3-trifluoropropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F3N2OS/c1-11(2,3)9-4-7(8(6-16)19-9)17-10(18)5-12(13,14)15/h4H,5H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFWMOBKUDHEXKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(S1)C#N)NC(=O)CC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-tert-butyl-2-cyanothiophen-3-yl)-3,3,3-trifluoropropanamide typically involves the following steps:

    Formation of the thiophene ring: This can be achieved through various methods such as the Gewald reaction, which involves the condensation of a ketone, a nitrile, and elemental sulfur.

    Introduction of the tert-butyl group: This can be done via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst.

    Amidation: The final step involves the reaction of the thiophene derivative with 3,3,3-trifluoropropanoyl chloride in the presence of a base to form the amide.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(5-tert-butyl-2-cyanothiophen-3-yl)-3,3,3-trifluoropropanamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the thiophene ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical studies.

    Medicine: Investigation as a potential pharmaceutical agent due to its unique structural features.

    Industry: Use in the development of advanced materials, such as organic semiconductors or polymers.

Mechanism of Action

The mechanism of action of N-(5-tert-butyl-2-cyanothiophen-3-yl)-3,3,3-trifluoropropanamide would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoropropanamide moiety could enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Thiophene derivatives: Compounds like 2-acetylthiophene, 2-bromothiophene.

    Trifluoromethyl compounds: Compounds like trifluoromethylbenzene, trifluoromethylpyridine.

Uniqueness

N-(5-tert-butyl-2-cyanothiophen-3-yl)-3,3,3-trifluoropropanamide is unique due to the combination of the thiophene ring, the tert-butyl group, the cyano group, and the trifluoropropanamide moiety. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications.

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